molecular formula C13H24N2O4 B1528031 Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate CAS No. 1251003-21-0

Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate

Cat. No.: B1528031
CAS No.: 1251003-21-0
M. Wt: 272.34 g/mol
InChI Key: UKHJZGXMSBYRMO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the complexity of its molecular structure through careful examination of its constituent parts. According to PubChem database records, the compound is officially designated as tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-8-carboxylate, with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 grams per mole. The nomenclature system employed here follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures, where the spiro designation indicates the presence of two rings sharing a single carbon atom.

The structural interpretation of this compound begins with understanding the spirocyclic core, designated as [5.6]dodecane, which indicates the presence of two fused rings containing five and six atoms respectively, connected through a spiro carbon center. The presence of both nitrogen and oxygen heteroatoms is indicated by the prefixes "dioxa" and "diaza," specifying the incorporation of two oxygen atoms and two nitrogen atoms within the ring system. The numbering system employed in the International Union of Pure and Applied Chemistry name reflects the systematic approach to identifying the positions of these heteroatoms within the molecular framework.

Further analysis of the structural components reveals that the tert-butyl carboxylate functionality serves as a protecting group commonly employed in synthetic organic chemistry. The simplified molecular-input line-entry system notation for this compound is CC(C)(C)OC(=O)N1CCOCC2(C1)CNCCO2, which provides a linear representation of the three-dimensional molecular structure. The International Chemical Identifier notation, InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-17-10-13(9-15)8-14-4-6-18-13/h14H,4-10H2,1-3H3, offers another standardized method for representing the molecular structure in computational chemistry applications.

Alternative Naming Conventions in Patent Literature

Patent literature frequently employs alternative naming conventions that may differ from standard International Union of Pure and Applied Chemistry nomenclature, reflecting the practical needs of intellectual property documentation and commercial applications. In patent databases and commercial chemical suppliers, this compound is often referenced under multiple synonymous names that can create confusion but serve specific purposes within different scientific and commercial contexts.

The compound appears in patent literature under several alternative designations, including tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate, which represents a different numbering convention applied to the same molecular structure. This alternative nomenclature reflects variations in how the spirocyclic system is numbered, particularly regarding the assignment of positions to the heteroatoms within the ring framework. Such variations in naming conventions are not uncommon in patent literature, where different research groups or companies may adopt distinct numbering systems that ultimately describe identical molecular structures.

Patent applications describing synthetic methodologies for related spirocyclic compounds often reference this compound using functional descriptors that emphasize its role as a synthetic intermediate or building block. For instance, patent literature may describe it in the context of "spirocyclic carboxylate esters" or "protected diazaspiro compounds," highlighting its utility in synthetic transformations rather than focusing solely on systematic nomenclature. These functional designations serve the practical needs of patent claims while maintaining chemical accuracy.

Comparative Analysis with Related Diazaspiro Compounds

The diazaspiro compound family encompasses a diverse range of structures that share common spirocyclic frameworks while differing in ring sizes, substitution patterns, and functional group arrangements. Comparative analysis of this compound with related compounds reveals important structure-activity relationships and synthetic considerations that influence their respective applications and properties.

A closely related compound, Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate, shares the same ring size framework but differs in the positioning and number of oxygen atoms within the spirocyclic system. This structural analogue has the molecular formula C₁₄H₂₆N₂O₃ and a molecular weight of 270.37 grams per mole, representing a variation that incorporates only one oxygen atom compared to the two oxygen atoms present in the target compound. The difference in heteroatom composition significantly influences the chemical reactivity and synthetic utility of these related structures.

Another significant structural relative is tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate, which features a different ring size arrangement designated as [3.5] rather than [5.6]. This compound has the molecular formula C₁₁H₁₈N₂O₄ and a molecular weight of 242.28 grams per mole, demonstrating how variations in ring size impact overall molecular dimensions and physical properties. The presence of a ketone functionality in this analogue further distinguishes its chemical behavior from the target compound.

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Chemical Abstracts Service Number
This compound C₁₃H₂₄N₂O₄ 272.34 [5.6] 1251003-21-0
Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate C₁₄H₂₆N₂O₃ 270.37 [5.6] 1251016-99-5
tert-butyl 6-oxo-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₈N₂O₄ 242.28 [3.5] 1251000-12-0

The synthesis methodologies employed for these related compounds often share common synthetic strategies while requiring specific modifications to accommodate structural differences. Patent literature describes multi-step synthetic approaches that typically involve the construction of the spirocyclic framework followed by functional group modifications and protecting group installations. These synthetic pathways demonstrate the versatility of spirocyclic chemistry while highlighting the precision required to achieve specific structural targets within this compound family.

The comparative analysis extends to the applications and utility of these compounds in pharmaceutical research and organic synthesis. The variations in ring size, heteroatom positioning, and functional group arrangements create distinct three-dimensional molecular architectures that can interact differently with biological targets or serve different roles in synthetic transformations. Understanding these structural relationships provides valuable insights for medicinal chemists and synthetic organic chemists working with spirocyclic scaffolds in drug discovery and chemical synthesis applications.

Properties

IUPAC Name

tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-13(9-15)8-14-4-6-17-10-13/h14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHJZGXMSBYRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical Characteristics

  • XLogP3-AA : Indicates moderate lipophilicity, critical for solubility in organic solvents .
  • Hydrogen bond acceptors : 4 (oxygen and nitrogen atoms), influencing interactions in biological systems .
  • Rotatable bonds : 4, suggesting conformational flexibility .
  • Storage : Requires refrigeration (2–8°C) in sealed, moisture-free conditions to prevent degradation .

Applications
Primarily used in pharmaceutical research as a building block for spirocyclic scaffolds in drug discovery. Its tert-butyl group acts as a protective moiety for amines, enabling selective synthesis of complex molecules .

Comparison with Similar Compounds

Structural Analogues

Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate (CAS: 1251010-99-7)

  • Key difference : Carboxylate group at position 11 instead of 4, altering steric and electronic properties .
  • Molecular weight : Identical (272.35 g/mol) but distinct stereochemical environments affect reactivity.
  • Applications : Similar use in medicinal chemistry but may exhibit divergent binding affinities due to positional isomerism .

Tert-Butyl 4-Oxa-1,8-Diazaspiro[5.5]Undecane-8-Carboxylate (CAS: 1367698-33-6)

  • Structural divergence : Smaller spiro system (5.5-membered rings vs. 5.6) reduces ring strain and alters molecular geometry .
  • Molecular formula : C₁₂H₂₂N₂O₃ (MW: 254.32 g/mol), with lower hydrogen bond acceptors (3) and rotatable bonds (3) .
  • Implications : Enhanced metabolic stability but reduced solubility compared to the 5.6-spiro analogue .

Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2-Carboxylate (CAS: 336191-17-4)

  • Key features : Lacks dioxa moieties, resulting in a purely nitrogen-containing spiro system .
  • Molecular weight : 240.34 g/mol; lower polarity (XLogP3-AA: 1.8) improves membrane permeability .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight XLogP3-AA Hydrogen Bond Acceptors Key Applications
Target compound (1251003-21-0) C₁₃H₂₄N₂O₄ 272.35 1.5 4 Drug scaffold synthesis
11-Carboxylate isomer (1251010-99-7) C₁₃H₂₄N₂O₄ 272.35 1.5 4 Medicinal chemistry
4-Oxa-1,8-diazaspiro[5.5]undecane (1367698-33-6) C₁₂H₂₂N₂O₃ 254.32 1.2 3 Metabolic stability studies
2,8-Diazaspiro[4.5]decane (336191-17-4) C₁₃H₂₄N₂O₂ 240.34 1.8 3 CNS drug development

Preparation Methods

Starting Materials and Reaction Conditions

  • Starting materials: Precursors containing 1,4-dioxaspiro rings and amine functionalities.
  • Protecting group reagent: tert-Butyl dicarbonyl anhydride or similar tert-butyl carboxylation agents.
  • Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol, and toluene.
  • Catalysts and bases: Potassium tert-butoxide or other strong bases may be used to facilitate ring closure and ester formation.
  • Temperature: Reactions are typically conducted under controlled temperatures ranging from 0°C to reflux conditions depending on the step.
  • Purification: Silica gel chromatography or recrystallization from appropriate solvents.

Stepwise Synthesis Outline

Step Description Reagents/Conditions Notes
1 Formation of 1,8-dioxa-4,11-diazaspiro core Cyclization of appropriate diamine and dioxaspiro precursors under basic conditions Control of stoichiometry critical for spiro ring formation
2 Protection of amine with tert-butyl carboxylate Reaction with tert-butyl dicarbonyl anhydride in presence of base Ensures stability and facilitates purification
3 Purification Silica gel chromatography or recrystallization Achieves high purity for downstream applications

Preparation of Stock Solutions and Formulations

For in vivo or experimental use, the compound is prepared as stock solutions with precise molarity control. A typical stock solution preparation table is as follows:

Amount of Compound (mg) 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 3.6717 18.3587 36.7175
5 mM Solution Volume (mL) 0.7343 3.6717 7.3435
10 mM Solution Volume (mL) 0.3672 1.8359 3.6717

Note: Stock solutions are typically prepared by dissolving the compound in DMSO, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear, stable formulations suitable for biological assays.

Summary Table of Preparation Parameters

Parameter Details Comments
Starting Materials 1,4-dioxaspiro precursors, diamines Commercially available
Protecting Group tert-Butyl dicarbonyl anhydride Ensures stability
Solvents DMSO, THF, ethanol, toluene Used in sequence for solubility
Bases/Catalysts Potassium tert-butoxide Facilitates cyclization
Temperature Range 0°C to reflux Controlled for selectivity
Purification Silica gel chromatography High purity achieved
Stock Solution Preparation DMSO master solution + co-solvents For in vivo use, clarity critical
Yield Optimized for batch production Exact yield data not publicly disclosed

Q & A

Q. What are the standard synthetic routes for tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate, and how can purification methods optimize yield and purity?

The synthesis typically involves multi-step reactions, such as condensation of spirocyclic precursors with tert-butyl chloroformate under reflux conditions in polar solvents (e.g., ethanol or methanol). Key steps include:

  • Reaction optimization : Monitoring reaction progress via TLC or HPLC to ensure complete conversion of intermediates.
  • Purification : Recrystallization or column chromatography (using silica gel and gradient elution with ethyl acetate/hexane) to isolate the product .
  • Yield enhancement : Adjusting stoichiometric ratios of reagents (e.g., hydrazine derivatives) and controlling reaction temperature to minimize side products.

Q. What safety protocols are critical when handling this compound to prevent exposure?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use flame-retardant clothing if working near ignition sources .
  • Ventilation : Conduct reactions in a fume hood to prevent inhalation of vapors.
  • Storage : Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture ingress and electrostatic discharge .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the spirocyclic framework and tert-butyl ester group.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected MW: 240.3 g/mol) .
  • Chromatographic purity : HPLC with UV detection (e.g., 254 nm) to ensure ≥95% purity.

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying storage and experimental conditions?

  • Controlled stability studies :
    • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; analyze degradation via HPLC.
    • Light exposure : Compare stability in amber vs. clear glass vials under UV/visible light.
    • Humidity : Test hygroscopicity by exposing the compound to 60–80% relative humidity .
  • Decomposition monitoring : Use GC-MS to detect hazardous byproducts (e.g., CO, NOx_x) under accelerated degradation conditions (e.g., 100°C for 24 hours) .

Q. What methodological approaches resolve contradictions in reported reactivity or stability data for this compound?

  • Reproducibility checks : Replicate conflicting studies using identical reagents, solvents, and equipment.
  • Advanced characterization : Employ X-ray crystallography to confirm crystal structure discrepancies.
  • Environmental controls : Document ambient conditions (e.g., humidity, oxygen levels) during experiments, as these may influence reactivity .

Q. How can researchers mitigate risks from hazardous decomposition products during thermal or oxidative studies?

  • In situ detection : Use real-time FTIR spectroscopy to monitor gas-phase byproducts (e.g., CO) during thermogravimetric analysis (TGA).
  • Scavenging systems : Introduce alkaline traps (e.g., NaOH solution) to neutralize acidic gases like NOx_x.
  • Protocol adjustments : Limit heating rates to ≤5°C/min to avoid rapid decomposition .

Q. What comparative strategies distinguish this compound’s spirocyclic framework from structurally similar derivatives?

  • Computational modeling : Compare DFT-optimized geometries (e.g., bond angles, ring strain) with analogs like 1,4-dioxaspiro[4.5]decan-8-yl derivatives.
  • Biological assays : Screen for unique inhibitory effects on target enzymes (e.g., proteases) to highlight functional differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate
Reactant of Route 2
Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate

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